4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a triazole ring, which is further substituted with a thione group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-fluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothioanisole: Another fluorophenyl derivative with similar structural features.
4-Fluorobenzyl chloride: A precursor in the synthesis of the target compound.
4-Fluorophenylhydrazine: A related compound with a hydrazine group instead of a triazole ring
Uniqueness
4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its combination of a fluorophenyl group and a triazole ring with a thione substitution. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to inhibit HDACs and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
642462-42-8 |
---|---|
Molecular Formula |
C9H8FN3S |
Molecular Weight |
209.25 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H8FN3S/c10-8-3-1-7(2-4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14) |
InChI Key |
UVNHUOBFCNWPSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NNC2=S)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.